molecular formula C12H17NO4 B8614891 (R)-methyl 3-amino-3-(3,4-dimethoxyphenyl)propionate

(R)-methyl 3-amino-3-(3,4-dimethoxyphenyl)propionate

Cat. No. B8614891
M. Wt: 239.27 g/mol
InChI Key: DPDHEFCLHFWWJB-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-methyl 3-amino-3-(3,4-dimethoxyphenyl)propionate is a useful research compound. Its molecular formula is C12H17NO4 and its molecular weight is 239.27 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

methyl (3R)-3-amino-3-(3,4-dimethoxyphenyl)propanoate

InChI

InChI=1S/C12H17NO4/c1-15-10-5-4-8(6-11(10)16-2)9(13)7-12(14)17-3/h4-6,9H,7,13H2,1-3H3/t9-/m1/s1

InChI Key

DPDHEFCLHFWWJB-SECBINFHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H](CC(=O)OC)N)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)OC)N)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 50 mL round bottom flask equipped with an electromagnetic stirrer and a drying tube, 15 mL of anhydrous methanol was added. The solution was cooled on an ice-sodium chloride bath to minus 10° C., and 2 mL of SOCl2 was added slowly. The reaction mixture was allowed to react for an hour at room temperature. Then 2.25 g of 3-amino-3-(3,4-dimethoxy-phenyl)-propionic acid (prepared according to a method disclosed in J. Med. Chem. 1996, 39, 3238) was added. The reaction mixture was allowed to react for 3 hours at room temperature, and then refluxed for 40 minutes. After the solution was evaporated to remove the solvent, 100 mL of CHCl3 and saturated NaHCO3 were added, and the layers were separated. The organic layer was washed successively with 30 mL of water and saturated brine, dried over anhydrous MgSO4, filtered, evaporated, and purified by column chromatography to give 1.9 g of oil-like products. 1H NMR (CDCl3): δ 6.77-6.88 (m, 3H), 4.34 (t, 1H, J=5 Hz), 3.85 (s, 3H), 3.82 (s, 3H), 3.64 (s, 3H), 2.61 (d, 2H, J=5 Hz), 1.83 (t, 2H, J=6 Hz)
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred suspension of 3-amino-3-(3',4'-dimethoxyphenyl)propionic acid (70.1 grams, 312 mmol) in methanol (400 mL) at 0° C., was added acetyl chloride (47.6 mL, 667 mmol) dropwise. After an additional 15 minutes, the ice-water bath was removed. The resulting clear solution was stirred at room temperature for 2 hours. The system was opened and the solvent was blown off with N2 overnight. To the solid was added methanol (50 mL) and ether (300 mL). The resulting suspension was stirred at room temperature for 1 hour. The suspension was filtered and the solid was washed with ether (100 mL). The solid was dissolved in a mixture of sodium carbonate (200 mL, sat), water (200 mL), and methylene chloride (250 mL). The organic layer was separated. The aqueous layer was extracted with methylene chloride (3×250 mL). The combined organic layers were dried over magnesium sulfate. Removal of solvent gave methyl 3-amino-3-(3',4'-dimethoxyphenyl)propionate as an oil (60.2 grams, 81% yield): 1H NMR (CDCl3)δ1.77 (s, 2H, NH2), 2.65 (d, J=7 Hz, 2H, CH2), 3.68 (s, 3H, CH3), 3.87 (s, 3H, CH3), 3.89 (s, 3H, CH3), 4.39 (t, J=Hz, 1H, CH), 6.81-6.93 (m, 3H, Ar); 13C NMR (CDCl3)δ44.00, 51.48, 52.18, 55.72, 55.76, 109.20, 111.02, 118.02, 137.21, 148.11, 148.93, 172.34; Anal. Calcd for C12H17NO4 0.1 H2OC, 59.19; H, 7.19; N, 5.81. Found: C, 59.38; H, 7.09; N, 5.91.
Quantity
70.1 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
47.6 mL
Type
reactant
Reaction Step Two

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